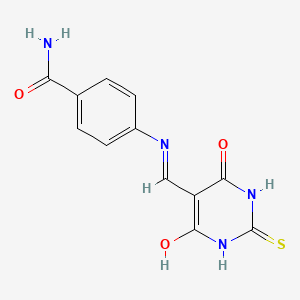
4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzamide is a useful research compound. Its molecular formula is C12H10N4O3S and its molecular weight is 290.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzamide , also known by its CAS number 347310-34-3, is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H14N2O5S, and it has a molecular weight of 378.35 g/mol. The structure includes a tetrahydropyrimidinylidene moiety linked to an aminobenzamide, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O5S |
| Molecular Weight | 378.35 g/mol |
| CAS Number | 347310-34-3 |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358).
For example, a related study demonstrated that certain derivatives displayed IC50 values in the low micromolar range during 2D cell culture assays, suggesting effective cytotoxicity against tumor cells. The mechanism of action is believed to involve the intercalation into DNA and inhibition of DNA-dependent enzymes, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibition at relatively low concentrations. The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
The proposed mechanism of action for This compound includes:
- DNA Binding : The compound likely binds to the minor groove of DNA, which can inhibit replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA synthesis, thereby preventing cell division in cancerous and microbial cells.
- Induction of Apoptosis : By disrupting cellular processes, it triggers apoptosis pathways in tumor cells.
Case Studies
- Antitumor Efficacy : In a study involving the treatment of A549 lung cancer cells with derivatives similar to the compound , researchers observed a dose-dependent decrease in cell viability with an IC50 value around 6 μM in 2D cultures .
- Antimicrobial Testing : A series of antimicrobial assays demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against E. coli and S. aureus, indicating strong potential for development as antimicrobial agents.
Propriétés
IUPAC Name |
4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c13-9(17)6-1-3-7(4-2-6)14-5-8-10(18)15-12(20)16-11(8)19/h1-5H,(H2,13,17)(H3,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMSELYWWAKPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














